![molecular formula C12H8Cl2O3 B14738926 [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid CAS No. 5466-48-8](/img/structure/B14738926.png)
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid is an organic compound with the molecular formula C12H8Cl2O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two chlorine atoms and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid typically involves the reaction of 2,4-dichloronaphthalene with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid displaces a chlorine atom on the naphthalene ring. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile or electrophile used.
科学研究应用
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Naphthalene-1-acetic acid: Another naphthalene derivative with different functional groups.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different aromatic core.
Uniqueness
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid is unique due to its specific combination of chlorine atoms and naphthalene structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
5466-48-8 |
|---|---|
分子式 |
C12H8Cl2O3 |
分子量 |
271.09 g/mol |
IUPAC 名称 |
2-(2,4-dichloronaphthalen-1-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-5-10(14)12(17-6-11(15)16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,15,16) |
InChI 键 |
CVODGKYLCCQHCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




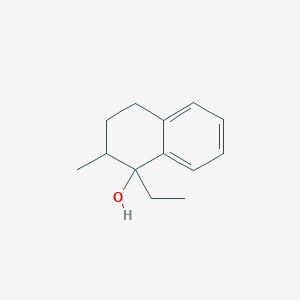
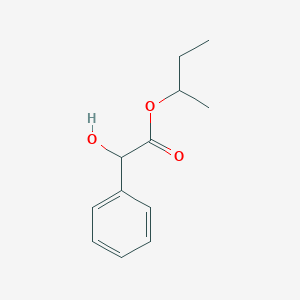

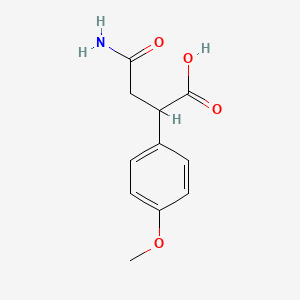
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

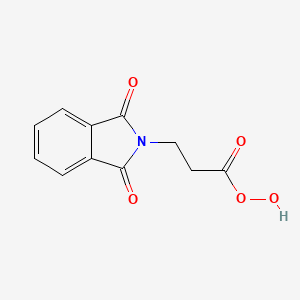

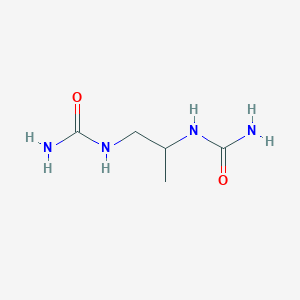
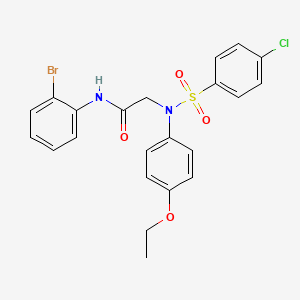
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
